4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol is an organic compound with the molecular formula C15H22O3. It is a derivative of phenylbutanol, where the phenyl group is substituted with a tetrahydropyranyl ether group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol typically involves the reaction of 4-hydroxyphenylbutanol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a tetrahydropyranyl ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction will produce the corresponding alcohol .
Scientific Research Applications
4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol involves its interaction with specific molecular targets. The tetrahydropyranyl ether group can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors. This can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(2-Tetrahydropyranyloxy)butan-1-ol: A similar compound with a tetrahydropyranyl ether group attached to butanol.
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Another compound with a tetrahydropyranyl ether group, but attached to phenol instead of butanol
Uniqueness
4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol is unique due to its specific structure, which combines the properties of phenylbutanol and tetrahydropyranyl ether. This combination enhances its stability, solubility, and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-(oxan-2-yloxy)phenyl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c16-11-3-1-5-13-7-9-14(10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVFYJXQJUCESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.